molecular formula C12H17N3O2 B7511963 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide

2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide

Cat. No. B7511963
M. Wt: 235.28 g/mol
InChI Key: OSQFPJHTTZNHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a class of enzymes called histone deacetylases (HDACs), which play a critical role in regulating gene expression. The compound is also known as EPZ-6438 or tazemetostat, and it has been studied extensively for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is complex and involves several steps. The compound is a potent inhibitor of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. By removing acetyl groups from histones, HDACs can make chromatin more compact, which can reduce gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide are complex and depend on the specific cell type and disease being studied. In general, the compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is its potency as an HDAC inhibitor. The compound is highly selective for specific HDAC isoforms, which can make it a valuable tool for studying the role of HDACs in various biological processes. However, the compound is also relatively expensive and can be difficult to synthesize, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide. One area of interest is the development of new analogs of the compound that may have improved potency or selectivity for specific HDAC isoforms. Another area of interest is the use of the compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide on gene expression and cellular processes.

Synthesis Methods

The synthesis of 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including multistep synthesis, purification, and characterization. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is time-consuming and requires a high level of expertise in organic chemistry.

Scientific Research Applications

2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound is a potent inhibitor of HDACs, which play a critical role in regulating gene expression. By inhibiting HDACs, 2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide can alter the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-11-9-15(6-7-17-11)12(16)14-10-4-3-5-13-8-10/h3-5,8,11H,2,6-7,9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQFPJHTTZNHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCO1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-pyridin-3-ylmorpholine-4-carboxamide

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